Methyl 3-{[(4-ethylphenyl)(methyl)amino]sulfonyl}-4-(3-fluorophenyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-{[(4-ethylphenyl)(methyl)amino]sulfonyl}-4-(3-fluorophenyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. This particular compound features a thiophene ring substituted with various functional groups, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(4-ethylphenyl)(methyl)amino]sulfonyl}-4-(3-fluorophenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the sulfonyl, amino, and ester groups through various substitution reactions. Common reagents used in these steps include sulfonyl chlorides, amines, and methylating agents. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(4-ethylphenyl)(methyl)amino]sulfonyl}-4-(3-fluorophenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, allowing for the modification of the aromatic rings.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary, but they often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Methyl 3-{[(4-ethylphenyl)(methyl)amino]sulfonyl}-4-(3-fluorophenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: In material science, it is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which Methyl 3-{[(4-ethylphenyl)(methyl)amino]sulfonyl}-4-(3-fluorophenyl)thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives with various substitutions on the aromatic rings. Examples include:
Thiophene-2-carboxylate derivatives: These compounds share the thiophene core but differ in the functional groups attached.
Sulfonyl-substituted thiophenes: These compounds have similar sulfonyl groups but may vary in other substituents.
Uniqueness
What sets Methyl 3-{[(4-ethylphenyl)(methyl)amino]sulfonyl}-4-(3-fluorophenyl)thiophene-2-carboxylate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and applications in various fields.
Properties
IUPAC Name |
methyl 3-[(4-ethylphenyl)-methylsulfamoyl]-4-(3-fluorophenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO4S2/c1-4-14-8-10-17(11-9-14)23(2)29(25,26)20-18(13-28-19(20)21(24)27-3)15-6-5-7-16(22)12-15/h5-13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTMZNVFNNNIDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC(=CC=C3)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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